molecular formula C9H14N4 B1311792 4-Methyl-2-(1-piperazinyl)pyrimidine CAS No. 59215-36-0

4-Methyl-2-(1-piperazinyl)pyrimidine

Cat. No.: B1311792
CAS No.: 59215-36-0
M. Wt: 178.23 g/mol
InChI Key: QMFLDCBHGGRGNY-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-piperazinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperazine ring at the 2-position

Mechanism of Action

Target of Action

4-Methyl-2-(1-piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine, is a piperazine-based derivative . It is a metabolite of buspirone , a medication primarily used for treating anxiety disorders

Mode of Action

It is known to be used as a derivatization reagent for the carboxyl groups on peptides . This suggests that it may interact with its targets by modifying their structure, potentially altering their function.

Biochemical Pathways

Given its role as a derivatization reagent for peptides , it may be involved in the modification of proteins and potentially influence various biochemical pathways associated with these proteins.

Result of Action

As a derivatization reagent for peptides , it may alter the structure and function of proteins, potentially leading to various cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-piperazinyl)pyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-piperazinyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the molecule.

    Reduction: Reduction reactions often employ reducing agents to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(1-piperazinyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and piperazine groups enhances its potential as a versatile scaffold in drug design and development .

Properties

IUPAC Name

4-methyl-2-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFLDCBHGGRGNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50435969
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-36-0
Record name 4-Methyl-2-(1-piperazinyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-2-(1-piperazinyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50435969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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